molecular formula C9H13N3O2 B2804657 6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one CAS No. 1488002-44-3

6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one

Cat. No. B2804657
CAS RN: 1488002-44-3
M. Wt: 195.222
InChI Key: WGGDGYFPXMZJCA-UHFFFAOYSA-N
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Description

6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Allopurinol riboside and has been synthesized using different methods.

Scientific Research Applications

Molecular Docking and Synthesis of Novel Compounds

Research involves the synthesis of novel derivatives, such as substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile, and their evaluation through molecular docking studies. These compounds are synthesized using a combination of aromatic aldehyde, ethyl cyanoacetate, and thiourea. Docking studies predict their affinity towards specific proteins, indicating potential for drug development and understanding molecular interactions (Holam, Santhoshkumar, & Killedar, 2022).

Study of Hydrogen-Bonded Structures

The compound and related molecules have been studied for their capacity to form hydrogen-bonded structures, crucial for understanding molecular assembly and design. For example, the study of hydrogen-bonded dimers, chains, and sheet structures in neutral, anionic, and hydrated states of pyrimidines reveals significant variation in molecular aggregation due to minor changes in molecular constitution (Trilleras et al., 2008; Orozco et al., 2008). These insights are pivotal for drug design and the development of new materials.

Biological Activities and Potential Applications

Novel thiopyrimidine-glucuronide compounds with promising biological activities have been synthesized, showcasing the compound's versatility in creating therapeutically relevant molecules. The formation of a dihydropyrimidine skeleton and subsequent characterization underscores its potential in medicinal chemistry (Wanare, 2022). Additionally, the study of O-Mannich bases derived from dihydropyrimidinones for their antitumor/anticancer activities provides insights into the compound's applicability in developing novel anticancer agents (Venkateshwarlu et al., 2014).

properties

IUPAC Name

4-amino-2-(oxan-4-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-7-5-8(13)12-9(11-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGDGYFPXMZJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one

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